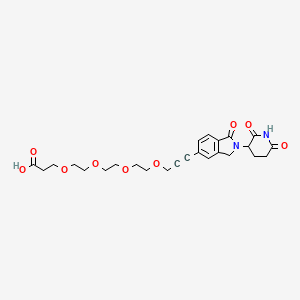
Phthalimidinoglutarimide-5'-propargyl-O-PEG3-C2-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phthalimidinoglutarimide-5’-propargyl-O-PEG3-C2-acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phthalimide group, a glutarimide moiety, and a propargyl group linked through a polyethylene glycol (PEG) spacer. The PEG spacer enhances the solubility and biocompatibility of the compound, making it suitable for various biomedical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-5’-propargyl-O-PEG3-C2-acid typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates. These intermediates are then linked through a propargyl group using standard organic synthesis techniques. The final step involves the attachment of the PEG3-C2-acid moiety, which is achieved through esterification or amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of Phthalimidinoglutarimide-5’-propargyl-O-PEG3-C2-acid involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Phthalimidinoglutarimide-5’-propargyl-O-PEG3-C2-acid undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phthalimide and glutarimide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and substituted phthalimide or glutarimide derivatives.
科学研究应用
Phthalimidinoglutarimide-5’-propargyl-O-PEG3-C2-acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein-ligand interactions due to its ability to form stable complexes.
Medicine: Investigated for its potential as a drug delivery agent due to its biocompatibility and solubility.
Industry: Utilized in the development of advanced materials and coatings.
作用机制
The mechanism of action of Phthalimidinoglutarimide-5’-propargyl-O-PEG3-C2-acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity. The PEG spacer enhances its solubility and bioavailability, facilitating its transport within biological systems.
相似化合物的比较
Phthalimidinoglutarimide-5’-propargyl-O-PEG3-C2-acid can be compared with other similar compounds, such as:
Phthalimidinoglutarimide-5’-propargyl-O-PEG1-C2-acid: Similar structure but with a shorter PEG spacer, affecting its solubility and biocompatibility.
Phthalimidinoglutarimide-5’-propargyl-O-C2-acid: Lacks the PEG spacer, resulting in different chemical and biological properties.
The uniqueness of Phthalimidinoglutarimide-5’-propargyl-O-PEG3-C2-acid lies in its longer PEG spacer, which enhances its solubility and biocompatibility, making it more suitable for biomedical applications.
属性
分子式 |
C25H30N2O9 |
|---|---|
分子量 |
502.5 g/mol |
IUPAC 名称 |
3-[2-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]prop-2-ynoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C25H30N2O9/c28-22-6-5-21(24(31)26-22)27-17-19-16-18(3-4-20(19)25(27)32)2-1-8-33-10-12-35-14-15-36-13-11-34-9-7-23(29)30/h3-4,16,21H,5-15,17H2,(H,29,30)(H,26,28,31) |
InChI 键 |
CTAGBPVDJCZUAF-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C#CCOCCOCCOCCOCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


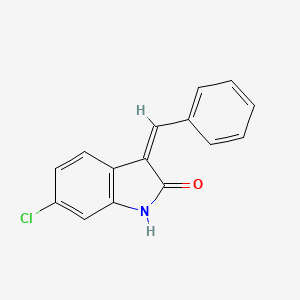
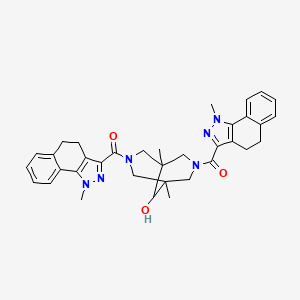

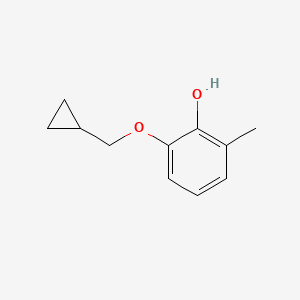
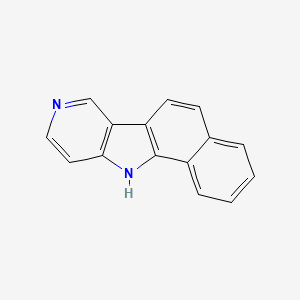
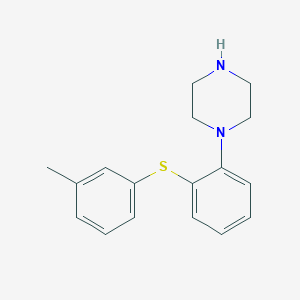

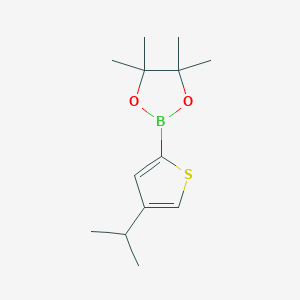
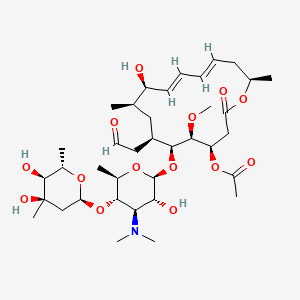
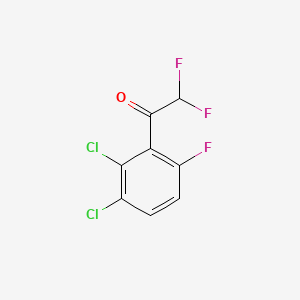
![Pyrrolo[3,4-b]indole](/img/structure/B14762832.png)
![2,5,7-Triazabicyclo[2.2.1]heptane](/img/structure/B14762835.png)

![(1R,3R,4R,9S,10R,13S,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,14-diol](/img/structure/B14762852.png)
